molecular formula C7H5Cl3O B165457 2,4,6-Trichloroanisole CAS No. 87-40-1

2,4,6-Trichloroanisole

Cat. No.: B165457
CAS No.: 87-40-1
M. Wt: 211.5 g/mol
InChI Key: WCVOGSZTONGSQY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,4,6-Trichloroanisole (TCA) is the olfactory system in humans . It interacts with protein ion channels associated with olfactory sensing . The compound has a significant impact on the perception of smell, particularly in the context of wine tasting .

Mode of Action

TCA operates by attenuating olfactory transduction . It achieves this by suppressing cyclic nucleotide-gated channels, without evoking odorant responses . This interaction results in a diminished sense of smell, leading to the perception of a musty or moldy odor .

Biochemical Pathways

The formation of TCA involves microbial O-methylation of chlorophenols and chlorination of anisole . These processes are facilitated by naturally occurring airborne fungi and bacteria when they are presented with chlorinated phenolic compounds . The chlorophenol precursor, 2,4,6-trichlorophenol, is used as a fungicide .

Pharmacokinetics

It is known that tca can migrate from cork stoppers and contaminate wine during bottle storage .

Result of Action

The primary result of TCA’s action is the production of off-flavors in food and beverages, particularly wine . It is considered one of the strongest off-flavors, significantly deteriorating the quality of the affected products . In wine, it is responsible for the phenomenon known as “cork taint,” giving the wine a wet-moldy smell .

Action Environment

The action of TCA is influenced by environmental factors. Its formation can occur when airborne fungi and bacteria encounter chlorinated phenolic compounds . The source of TCA in wine is usually the cork, but it can also contaminate wine from the environment . The incidence of TCA contamination has increased significantly over the last two decades, indicating a possible influence of changing environmental conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent ability to cause cork taint at very low concentrations. Its high lipophilicity allows it to partition into lipid bilayers of plasma membranes, leading to significant suppression of olfactory signal transduction .

Properties

IUPAC Name

1,3,5-trichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVOGSZTONGSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Record name 2,4,6-trichloroanisole
Source Wikipedia
URL https://en.wikipedia.org/wiki/2,4,6-trichloroanisole
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073886
Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3,5-Trichloro-2-methoxybenzene
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Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 1,3,5-Trichloro-2-methoxybenzene
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Solubility

0.01 mg/mL at 20 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
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CAS No.

87-40-1
Record name 2,4,6-Trichloroanisole
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Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Record name 2,4,6-trichloroanisole
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Record name 2,4,6-TRICHLOROANISOLE
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Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 - 62 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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